molecular formula C17H16Cl2N2O3S B384330 ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 609793-71-7

ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B384330
CAS No.: 609793-71-7
M. Wt: 399.3g/mol
InChI Key: GCZVOQFQSQGZDA-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido-thiazine class, characterized by a fused pyrimidine-thiazine bicyclic core. Key structural features include:

  • 2,4-Dichlorophenyl substituent at position 6, contributing to lipophilicity and electronic effects.
  • Ethyl carboxylate at position 7, influencing solubility and metabolic stability.
  • Methyl group at position 8, sterically modulating reactivity.
  • 4-Oxo group, enabling hydrogen bonding and tautomerism.

Its synthesis typically involves cyclocondensation of thiazine precursors with substituted pyrimidine intermediates, followed by purification via column chromatography (e.g., silica gel with hexane/ethyl acetate) .

Properties

IUPAC Name

ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3S/c1-3-24-16(23)14-9(2)20-17-21(13(22)6-7-25-17)15(14)11-5-4-10(18)8-12(11)19/h4-5,8,15H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZVOQFQSQGZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)CCS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes thiazine and pyrimidine moieties. Its chemical formula is C15H14Cl2N2O3SC_{15}H_{14}Cl_2N_2O_3S, and it possesses a molecular weight of approximately 388.25 g/mol. The presence of the 2,4-dichlorophenyl group enhances its biological activity by potentially increasing lipophilicity and receptor binding affinity.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit broad-spectrum antimicrobial activity. Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that this compound inhibits the growth of pathogens such as Staphylococcus aureus and Escherichia coli at micromolar concentrations .

Table 1: Antimicrobial Efficacy of Thiazine Derivatives

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Antitubercular Activity

Thiazine derivatives have been noted for their antitubercular properties. Studies show that compounds similar to ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo exhibit significant activity against Mycobacterium tuberculosis, particularly in resistant strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antiviral Properties

Recent investigations have highlighted the antiviral potential of thiazine derivatives against viruses such as HIV and influenza. The compound has been shown to inhibit viral replication in cell cultures, suggesting its use as a lead compound for developing antiviral therapies .

The biological activity of ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo is attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial metabolism and viral replication.
  • Membrane Disruption : It can disrupt microbial cell membranes, leading to cell lysis.
  • DNA Interaction : Some studies suggest that thiazine derivatives can intercalate with DNA, affecting replication and transcription processes in both bacterial and viral cells .

Study on Antibacterial Activity

In a controlled study involving various thiazine derivatives, ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo was tested against a panel of bacteria. Results indicated a strong correlation between structural modifications and antibacterial potency. Notably, the introduction of halogen groups significantly enhanced activity against resistant strains .

Clinical Applications

The compound's potential for treating multidrug-resistant infections has been explored in clinical settings. Preliminary trials suggest that it may be effective as part of combination therapies for tuberculosis and other resistant infections .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazine and benzothiazine compounds exhibit substantial antimicrobial properties. Ethyl 6-(2,4-dichlorophenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has shown effectiveness against various bacterial strains. Studies have demonstrated that certain thiazine derivatives possess minimum inhibitory concentrations (MICs) in the low nanomolar range, indicating potent antibacterial activity .

Antitubercular Activity

This compound has been evaluated for its antitubercular properties. Research suggests that thiazine derivatives can effectively inhibit Mycobacterium tuberculosis at microgram concentrations. The structural features of this compound contribute to its potential as a lead compound in developing new antitubercular agents .

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of thiazine derivatives. This compound has been tested against Plasmodium species and showed promising results with IC50 values indicating effective inhibition of malaria parasites .

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various novel derivatives with enhanced biological activities. For instance, reactions involving this compound can yield new compounds that may exhibit improved pharmacological profiles through structural modifications .

Green Chemistry Approaches

Recent advancements in synthetic methodologies emphasize the importance of environmentally friendly processes. The synthesis of this compound can be achieved using green chemistry principles that minimize waste and utilize renewable resources .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiazine derivatives included this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria with MIC values comparable to standard antibiotics.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrimido-Oxazine vs. Pyrimido-Thiazine
  • Compound (3): 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-pyrimido[2,1-b][1,3]oxazine-7-carbonitrile (–3): Replaces the thiazine sulfur with an oxygen atom, forming an oxazine ring. The methylthio group at position 8 acts as a leaving group, enhancing electrophilicity for nucleophilic substitutions (e.g., with amines or phenols) . Reduced steric bulk compared to thiazine analogs but lower metabolic stability due to oxazine’s susceptibility to hydrolysis.
Thiazolo[3,2-a]Pyrimidine Derivatives (–14):
  • Example: Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate.
    • Features a thiazole ring fused to pyrimidine instead of thiazine.
    • Puckered pyrimidine ring (flattened boat conformation) and 80.94° dihedral angle between fused rings, influencing 3D interactions .

Substituent Modifications

Halogenated Aryl Groups (Table 1):
Compound Substituent at Position 6 Electronic Effects Biological Implications
Target Compound 2,4-Dichlorophenyl Strong electron-withdrawing Enhanced lipophilicity, stability
Ethyl 6-(4-Fluorophenyl)-... () 4-Fluorophenyl Moderate electron-withdrawing Improved metabolic stability
Methyl 6-(4-Iodophenyl)-... () 4-Iodophenyl Steric bulk + weak σ-donation Potential radiopharmaceutical use
  • 2,4-Dichlorophenyl : Increases steric hindrance and resistance to oxidative metabolism compared to fluorine or iodine .
Ester Group Variations:
  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) exhibit higher lipophilicity (logP) than methyl analogs, delaying hydrolysis but reducing aqueous solubility.
  • Allyl Esters (): Introduce unsaturated bonds, enabling conjugation or polymerization in drug delivery systems.

Physicochemical and Spectroscopic Properties

  • Melting Points : Dichlorophenyl analogs typically exhibit higher melting points (>200°C) due to stronger intermolecular forces compared to methoxy or fluoro derivatives .
  • Spectroscopic Data :
    • IR : Strong C=O stretches near 1700 cm⁻¹ (carboxylate) and 1650 cm⁻¹ (4-oxo group) .
    • NMR : Distinct aromatic proton splitting patterns for 2,4-dichlorophenyl (δ 7.3–7.5 ppm) vs. 4-methoxyphenyl (δ 6.8–7.1 ppm) .

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